Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro-
Overview
Description
Imidazo4,5,1-jkbenzazepine-2,7(1H,4H)-dione, 6-amino-5,6-dihydro- is a heterocyclic compound with the following characteristics:
- IUPAC Name : 1-hydroxy-7-nitroso-8,9-dihydro-2,9a-diazabenzo[cd]azulen-6(7H)-one.
- Molecular Formula : C₁₁H₉N₃O₃.
- Molecular Weight : 231.21 g/mol.
- CAS Number : 92260-82-7.
- Physical Form : Light-yellow solid.
Molecular Structure Analysis
The molecular structure of Imidazo4,5,1-jkbenzazepine-2,7(1H,4H)-dione, 6-amino-5,6-dihydro- consists of an imidazo-benzazepine core with a nitroso group and a hydroxy group. The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity.
Chemical Reactions Analysis
Understanding the chemical reactivity of this compound is crucial. Investigating its behavior under various conditions, such as acidic or basic environments, can reveal potential reaction pathways. Unfortunately, specific reactions involving this compound are not well-documented. Further experimental studies are needed.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).
- Melting Point : Determine the temperature at which it transitions from a solid to a liquid.
- Stability : Assess its stability under varying conditions (e.g., temperature, light, humidity).
- UV-Vis Absorption : Examine its absorption spectrum in the ultraviolet-visible range.
- Spectroscopic Data : Collect NMR, IR, and mass spectrometry data for characterization.
Scientific Research Applications
Synthesis and Chemical Transformations
Novel synthetic routes have been developed for the creation of imidazo[1,5-a][4,1]benzoxazepin-6-ones and their transformation into imidazo[1,5-a][1,4]benzodiazepin-6-ones, showcasing innovative approaches to cycloadditions and ring transformations (Ashwood et al., 1989). Additionally, the synthesis of polycyclic N-hetero compounds, including imidazo[1,2′:1,6]pyrimido[5,4-d][1]benzazepines, has been reported, highlighting their potential in producing compounds with enhanced biological activities (Nagamatsu et al., 1993).
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H315, H319). Avoid contact with eyes and skin.
- Precautionary Measures : Handle with care. Use appropriate protective equipment (P264, P270, P280).
- MSDS : Refer to the Material Safety Data Sheet for detailed safety information.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or probe for biological targets.
- Synthetic Optimization : Develop efficient synthetic routes for large-scale production.
- Structure-Activity Relationship : Explore derivatives to enhance desired properties.
- Collaborative Research : Collaborate with experts in related fields for further insights.
properties
IUPAC Name |
10-amino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-7-4-5-14-9-6(10(7)15)2-1-3-8(9)13-11(14)16/h1-3,7H,4-5,12H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJQUKXBCPSQAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C3NC2=O)C(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione,6-amino-5,6-dihydro- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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